5-Ethenyl-3-nitroso-2-oxazolidinone
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Overview
Description
5-Ethenyl-3-nitroso-2-oxazolidinone: is a heterocyclic organic compound containing both nitrogen and oxygen in a five-membered ring. This compound is part of the oxazolidinone family, which is known for its diverse applications in medicinal chemistry, particularly as antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethenyl-3-nitroso-2-oxazolidinone typically involves the reaction of urea and ethanolamine under microwave irradiation. This method uses a catalytic amount of nitromethane to absorb microwaves and generate hot spots, facilitating the reaction . Another method involves the iodocyclocarbamation reaction of N-allylated N-aryl or N-heteroaryl carbamates .
Industrial Production Methods: Industrial production of oxazolidinones, including this compound, often employs palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides. This method provides good yields and is scalable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 5-Ethenyl-3-nitroso-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azide or cyanide derivatives.
Scientific Research Applications
Chemistry: 5-Ethenyl-3-nitroso-2-oxazolidinone is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential antimicrobial properties, particularly against multidrug-resistant Gram-positive bacteria .
Medicine: Oxazolidinones, including this compound, are explored for their use as antibiotics. They inhibit bacterial protein synthesis, making them effective against resistant strains .
Industry: This compound is used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
5-Ethenyl-3-nitroso-2-oxazolidinone exerts its effects by inhibiting bacterial protein synthesis. It binds to the peptidyl transferase center of the bacterial ribosome, preventing the formation of the initiation complex and subsequent peptide bond formation . This mechanism is unique to oxazolidinones and prevents cross-resistance with other antibiotics .
Comparison with Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A second-generation oxazolidinone with enhanced activity against resistant bacteria.
Sutezolid: An oxazolidinone under development for its potential use against tuberculosis.
Uniqueness: 5-Ethenyl-3-nitroso-2-oxazolidinone is unique due to its specific nitroso group, which imparts distinct chemical reactivity and potential biological activity compared to other oxazolidinones .
Properties
CAS No. |
90684-95-0 |
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Molecular Formula |
C5H6N2O3 |
Molecular Weight |
142.11 g/mol |
IUPAC Name |
5-ethenyl-3-nitroso-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H6N2O3/c1-2-4-3-7(6-9)5(8)10-4/h2,4H,1,3H2 |
InChI Key |
VFNOKJCVGGQLQS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CN(C(=O)O1)N=O |
Origin of Product |
United States |
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